3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid (CPAAC) is a synthetic compound that has gained attention in scientific research due to its potential use in treating various diseases. It is a prodrug of cyclopropyl-methane-sulfonanilide (CMI), which is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds in the body that play a role in pain relief, inflammation, and mood regulation. By inhibiting FAAH, CPAAC increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Mecanismo De Acción
3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid works by inhibiting FAAH, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are natural compounds in the body that play a role in pain relief, inflammation, and mood regulation. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, which may have therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in the body, which may have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. It has also been shown to have effects on other neurotransmitter systems, including the dopamine and serotonin systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. It also has a long half-life, which allows for sustained inhibition of FAAH. However, it has limitations in terms of its solubility and stability, which may affect its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid, including:
1. Clinical trials to evaluate its efficacy and safety in treating various diseases, including pain, inflammation, anxiety, and depression.
2. Development of more potent and selective FAAH inhibitors based on the structure of this compound.
3. Investigation of the effects of this compound on other neurotransmitter systems, including the dopamine and serotonin systems.
4. Development of new methods for synthesizing this compound and related compounds.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in humans.
6. Investigation of the potential use of this compound in combination with other drugs for synergistic effects.
In conclusion, this compound is a synthetic compound that has potential use in treating various diseases. It works by inhibiting FAAH, which increases the levels of endocannabinoids in the body. While there is still much to learn about this compound, its potential therapeutic effects make it an exciting area of research.
Métodos De Síntesis
3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-methylimidazole-4-carboxylic acid, which is then reacted with cyclopropylamine to form the corresponding amide. This amide is then coupled with 3-bromopropionic acid using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form this compound.
Aplicaciones Científicas De Investigación
3-[Cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid has been studied for its potential use in treating various diseases, including pain, inflammation, anxiety, and depression. In preclinical studies, this compound has been shown to increase the levels of endocannabinoids in the body, which may have analgesic and anti-inflammatory effects. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Propiedades
IUPAC Name |
3-[cyclopropyl-(3-methylimidazole-4-carbonyl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-13-7-12-6-9(13)11(17)14(8-2-3-8)5-4-10(15)16/h6-8H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMAGWPPBMFZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C(=O)N(CCC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.